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molecular formula C18H22N2 B8325436 N-(diphenylmethyl)-4-piperidinamine

N-(diphenylmethyl)-4-piperidinamine

Cat. No. B8325436
M. Wt: 266.4 g/mol
InChI Key: HYFUTPVLSHUORX-UHFFFAOYSA-N
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Patent
US06172085B2

Procedure details

A solution of ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate (42 g) and sodium hydroxide (50 g) in methanol (300 mL) was refluxed for 24 hours. This reaction mixture was diluted with water and extracted with chloroform. The extract was washed with saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure to give N-(diphenylmethyl)-4-piperidinamine. This product was converted to the dihydrochloride using 4N-HCl solution in ethanol and the precipitate was collected by filtration and dried to provide 31 g of the title compound. Yield 73%.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([NH:14][CH:15]2[CH2:20][CH2:19][N:18](C(OCC)=O)[CH2:17][CH2:16]2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>CO.O>[C:8]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[NH:14][CH:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)NC1CCN(CC1)C(=O)OCC
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(NC1CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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